N-(3-formylphenyl)propanamide
Description
N-(3-Formylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone (CH3CH2CONH-) attached to a 3-formyl-substituted phenyl group. Its molecular formula is C10H11NO2, with a molecular weight of 177.20 g/mol.
Synthesis of such compounds typically involves amide bond formation via coupling reagents (e.g., EDCI/HOBt) or stepwise protocols, as seen in the preparation of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(3-formylphenyl)propanamide |
InChI |
InChI=1S/C10H11NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-7H,2H2,1H3,(H,11,13) |
InChI Key |
OYDTUUTTXZOQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction of 3-Formylbenzoic Acid with Propanamide
- Description : This method involves the direct condensation of 3-formylbenzoic acid with propanamide to form the amide bond.
- Reaction Conditions : Typically carried out under acidic or basic catalysis to facilitate amide bond formation.
- Catalysts and Reagents : Acid catalysts like sulfuric acid or base catalysts such as sodium hydroxide may be employed. Alternatively, coupling reagents may be used to improve yields.
- Mechanism : The carboxyl group of 3-formylbenzoic acid is activated and reacts with the amine group of propanamide, releasing water and forming the amide linkage.
- Advantages : Straightforward, uses readily available starting materials.
- Limitations : May require harsh conditions or catalysts; possible side reactions due to aldehyde group sensitivity.
Amidation via Dehydrating Agents
- Description : Direct amidation of 3-formylbenzoic acid with propanamide in the presence of dehydrating agents.
- Common Dehydrating Agents : Thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5) to convert the acid to an acid chloride intermediate.
- Reaction Conditions : Typically, 3-formylbenzoic acid is first converted to the acid chloride, which then reacts with propanamide to yield the amide.
- Advantages : Higher reactivity of acid chloride intermediate leads to better yields and milder conditions.
- Limitations : Use of corrosive and moisture-sensitive reagents; requires careful handling.
Coupling Reagent-Mediated Amide Bond Formation
- Description : Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) to activate the carboxyl group for amide bond formation.
- Procedure : 3-formylbenzoic acid is activated by EDCI/HOBt in an organic solvent like DMF or DCM, then reacted with propanamide.
- Advantages : Mild reaction conditions, high yields, and fewer side reactions.
- Limitations : Cost of coupling reagents; need for purification to remove byproducts.
Industrial Scale Amidation
- Description : Large-scale synthesis often employs optimized amidation protocols using acid chlorides or coupling reagents with controlled temperature and solvent systems.
- Purification : Includes recrystallization and chromatographic methods to ensure high purity.
- Yield Optimization : Reaction parameters such as temperature, solvent, and reagent stoichiometry are fine-tuned for maximal yield.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation Reaction | 3-Formylbenzoic acid + Propanamide | Acid/base catalyst | Acidic/basic medium, heat | Simple, direct | Harsh conditions, side reactions |
| Amidation via Acid Chloride | 3-Formylbenzoic acid + Propanamide | Thionyl chloride, PCl3 | Formation of acid chloride, then amidation | High reactivity, better yields | Corrosive reagents, moisture sensitive |
| Coupling Reagent-Mediated | 3-Formylbenzoic acid + Propanamide | EDCI, HOBt | Room temp or mild heating | Mild conditions, high purity | Cost, need for purification |
| Industrial Scale Amidation | Same as above | Optimized reagents and solvent | Controlled temp and stoichiometry | High yield, scalable | Requires process optimization |
- The aldehyde group in N-(3-formylphenyl)propanamide is sensitive to oxidation and reduction, which must be considered during synthesis to avoid unwanted side reactions.
- Oxidation of the formyl group can lead to carboxylic acid derivatives, while reduction can yield alcohol or amine analogs.
- Amidation reactions are generally selective for the carboxyl group, preserving the aldehyde functionality.
- Coupling reagent methods (EDCI/HOBt) are favored in research settings due to mild conditions and better control over side reactions.
The preparation of this compound primarily involves amide bond formation between 3-formylbenzoic acid and propanamide. The choice of method depends on the scale, desired purity, and available reagents. Condensation under acidic/basic conditions is straightforward but may require harsh conditions. Conversion to acid chloride intermediates improves reactivity but involves corrosive reagents. Coupling reagent-mediated amidation offers mild and efficient synthesis suitable for research and fine chemical production. Industrial synthesis optimizes these methods for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-formylphenyl)propanamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
N-(3-formylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-formylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Propanamide derivatives exhibit significant structural diversity due to variations in substituents on the phenyl ring and the propanamide chain. Below is a detailed comparison of N-(3-formylphenyl)propanamide with key analogs, focusing on molecular features, synthesis, and biological activities.
Structural and Functional Group Variations
Table 1: Comparative Analysis of Propanamide Derivatives
Impact of Substituents on Properties and Activity
Electron-Withdrawing Groups (e.g., -CHO, -Cl) :
- The 3-formyl group in this compound enhances electrophilicity, facilitating nucleophilic additions or condensations. Similar reactivity is observed in 3-chloro-N-phenyl-phthalimide, where the chloro group directs further functionalization .
- Halogenated analogs like (±)-N-(3-chlorophenethyl)-propanamide exhibit improved metabolic stability, a common trait in drug candidates.
Electron-Donating Groups (e.g., -OCH3) :
- Methoxy-substituted derivatives, such as R-3-(4-methoxyphenyl)-propanamide , demonstrate enhanced solubility and bioavailability due to increased polarity.
Heterocyclic Attachments :
- Pyridyl () and oxopyridinyl () moieties introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., acetylcholinesterase ).
Biological Activity
N-(3-formylphenyl)propanamide, also known as 3-formylphenylpropanamide, is an organic compound with significant biological activity. This article delves into its structure, mechanism of action, and various biological effects, supported by data tables and relevant case studies.
Structural Characteristics
This compound features a formyl group attached to a phenyl ring and a propanamide backbone. Its molecular formula is , with a molecular weight of approximately 161.20 g/mol. The presence of the formyl group enhances its reactivity, allowing it to interact with various biological macromolecules.
The mechanism of action for this compound primarily involves its interaction with nucleophilic sites on enzymes and receptors. The formyl group can form covalent bonds, leading to the modulation of enzyme activity and influencing biochemical pathways. Additionally, the amide moiety facilitates hydrogen bonding, further enhancing its biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the release of pro-inflammatory mediators, such as NF-κB, which plays a crucial role in inflammatory responses .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
Case Study 1: Antioxidant Activity Assessment
In one study, this compound was tested for its ability to scavenge free radicals. The results indicated that at concentrations of 50 µM and 100 µM, the compound significantly reduced levels of reactive oxygen species (ROS) in human keratinocytes .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of this compound in vitro. The compound was shown to reduce NF-κB activation by up to 50% in treated cells compared to controls. This reduction suggests its potential role in modulating inflammatory pathways and promoting wound healing .
Data Table: Summary of Biological Activities
| Activity | Concentration Tested | Effect Observed |
|---|---|---|
| Antioxidant | 50 µM, 100 µM | Significant reduction in ROS levels |
| Anti-inflammatory | 10 µM | Up to 50% reduction in NF-κB activation |
| Antimicrobial | Varies | Activity against specific pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
